molecular formula C18H24N2O3 B2590212 N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide CAS No. 2094234-98-5

N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide

Cat. No.: B2590212
CAS No.: 2094234-98-5
M. Wt: 316.401
InChI Key: GIUCJDZTOZJSMV-UHFFFAOYSA-N
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Description

“N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” typically involves the following steps:

    Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, a nitrile group is introduced at the 1-position, and a methyl group is added at the 3-position.

    Benzamide formation: The substituted cyclohexane is then reacted with 4-(2-methoxyethoxy)benzoic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:

    Catalysis: Using catalysts to increase the efficiency of the reactions.

    Continuous flow chemistry: Implementing continuous flow reactors to enhance reaction rates and yields.

    Purification: Employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the methoxyethoxy group or the cyclohexyl ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzamide moiety may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyethoxy group or the cyclohexyl ring.

    Reduction: Major products could be amine derivatives of the original compound.

    Substitution: Substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: If the compound acts as a ligand, it may bind to specific receptors, triggering a biological response.

    Enzyme inhibition: The compound could inhibit enzymes by binding to their active sites, affecting metabolic pathways.

    Signal transduction: It may influence signal transduction pathways by interacting with key proteins or other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-3-methylcyclohexyl)-4-methoxybenzamide
  • N-(1-cyano-3-methylcyclohexyl)-4-ethoxybenzamide
  • N-(1-cyano-3-methylcyclohexyl)-4-(2-ethoxyethoxy)benzamide

Uniqueness

“N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” is unique due to the presence of the methoxyethoxy group, which may impart distinct chemical and physical properties compared to its analogs. This could affect its solubility, reactivity, and potential biological activity.

Properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-14-4-3-9-18(12-14,13-19)20-17(21)15-5-7-16(8-6-15)23-11-10-22-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUCJDZTOZJSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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